Peganole

Description

Structure

3D Structure

Properties

IUPAC Name |

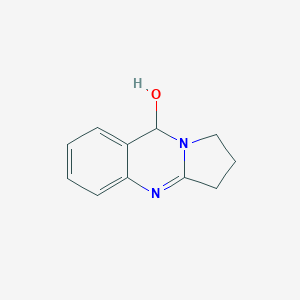

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWJAMWCGSWTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(N2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of Peganole and Its Analogs

Methodologies for Structure Determination

Single-Crystal X-ray Diffraction Analysis of Peganole and Related Alkaloids

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique utilized to determine the precise three-dimensional atomic and molecular structure of a crystalline solid. This method involves diffracting X-rays through a single crystal, producing a unique diffraction pattern that can be analyzed to deduce the electron density within the crystal, and subsequently, the positions of the atoms. wikipedia.orgpdx.edu

For this compound, SCXRD studies have confirmed its structure and revealed key crystallographic details. Pure this compound (Compound 1) has been observed to crystallize as a racemate. iucr.org Investigations into solid solutions of this compound (1) with its derivative, 6-bromothis compound (2), have shown the existence of three distinct solid phases. In these solid solutions, centrosymmetrical hydrogen-bonding interactions are a prominent feature, leading to the formation of dimers through O-H…N hydrogen bonds. iucr.orgresearchgate.netresearchgate.netiucr.org

Furthermore, SCXRD has been instrumental in characterizing cocrystals involving this compound. A cocrystal of this compound (1) and Peganine (3) was prepared in a 1:1 molar ratio. Similar to the solid solutions, these cocrystals exhibit centrosymmetrical dimers connected by O-H…N hydrogen bonds. Interestingly, while individual this compound crystallizes as a racemate, it is suggested that racemic this compound may facilitate the cocrystallization of racemic Peganine. iucr.orgresearchgate.net

Detailed crystallographic parameters for polymorphic cocrystals of this compound (1) with 6-bromothis compound (2) have been determined. Two polymorphic forms, designated I and II, both crystallize in the monoclinic system with the P2(1)/n space group. Their cell parameters and site occupation factors vary, indicating different arrangements of molecules within the crystal lattice. iucr.orgiucr.org

Table 1: Crystallographic Data for Polymorphic Cocrystals of this compound (1) with 6-Bromothis compound (2) iucr.orgiucr.org

| Parameter | Cocrystal Form I | Cocrystal Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2(1)/n | P2(1)/n |

| a (Å) | 8.232(4) | 7.995(6) |

| b (Å) | 11.768(8) | 15.501(8) |

| c (Å) | 10.156(6) | 8.816(6) |

| β (°) | 98.12(4) | 112.25(5) |

| V (ų) | 974.0(10) | 1011.2(11) |

| Site Occupation Factor (this compound, 1) | ~0.7 | ~0.3 |

| Site Occupation Factor (6-Bromothis compound, 2) | ~0.3 | ~0.7 |

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic compounds, including alkaloids. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about molecular connectivity, functional groups, and spatial arrangements. researchgate.netvdoc.pubuni-giessen.de

For this compound, both ¹H and ¹³C NMR spectroscopy have been employed in its structural determination. These techniques are crucial for assigning the relative and absolute configurations of chiral centers, which is particularly relevant for complex natural products like alkaloids. Spectral information, including 1D NMR spectra for this compound, is available in databases like PubChem. nih.gov The use of NMR, often in conjunction with X-ray diffraction, ensures robust and comprehensive structural assignments for this compound and its analogs. researchgate.net

Mass Spectrometry Techniques in Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its elemental composition and structural features through fragmentation patterns. uni-giessen.descirp.orghelsinki.finih.gov

Crystallographic Studies of this compound

Crystallographic studies extend beyond basic structure determination, focusing on the various solid-state forms a compound can adopt and their interactions within crystalline environments.

Polymorphism of this compound and its Derivatives

Polymorphism refers to the ability of a single chemical compound to exist in multiple crystalline forms, each possessing a distinct crystal structure and potentially different physical properties such as solubility, melting point, and stability. iucr.org This phenomenon is of significant interest in chemical and pharmaceutical research.

Studies have identified polymorphic behavior in systems involving this compound. Notably, solid solutions formed between this compound and 6-bromothis compound have been shown to exist in three distinct crystal phases. iucr.orgresearchgate.net The formation of centrosymmetric dimers through O-H…N(1) hydrogen bonds is a characteristic feature of these structures, and the development of this dimer is considered the cause of mixed crystal formation in the this compound–bromothis compound system. researchgate.net Additionally, a new polymorphic modification has been reported for 6-bromopeganol, further highlighting the diverse solid-state landscape of these related alkaloids. researchgate.net

Cocrystallization Phenomena involving this compound

Cocrystallization involves the formation of a crystalline material composed of two or more neutral molecular components bound together in the crystal lattice through non-covalent interactions, such as hydrogen bonding. iucr.org This process offers a method to modify the physical properties of a compound without altering its chemical identity.

This compound actively participates in cocrystallization phenomena. A significant example is the formation of a 1:1 cocrystal between this compound (1) and Peganine (3). In this cocrystal, O-H...N hydrogen bonds facilitate the formation of dimers, similar to those observed in the solid solutions of this compound and 6-bromothis compound. iucr.orgresearchgate.net It has been suggested that the presence of racemic this compound may promote the cocrystallization of racemic Peganine. iucr.org

Furthermore, polymorphic cocrystals of this compound (1) with 6-bromothis compound (2) have been thoroughly investigated. These cocrystals, designated as forms I and II, exhibit different unit cell parameters and varying site occupation factors for the two components, demonstrating the complexity and diversity of cocrystalline structures that this compound can form. iucr.orgiucr.org

Intermolecular Interactions and Hydrogen Bonding in this compound Crystal Structures

The crystalline architecture of this compound and its analogs is significantly influenced by robust intermolecular interactions, particularly hydrogen bonding. Studies on this compound (1) and its derivatives, such as 6-bromothis compound (2) and peganine (3), have revealed recurring structural motifs driven by these forces.

A predominant feature observed in the solid-state structures of this compound and its related compounds is the formation of centrosymmetric closed dimers. These dimers are primarily stabilized by strong O-H...N hydrogen bonding interactions, where the hydroxyl group of one molecule acts as a donor to a nitrogen atom in an adjacent molecule, and vice-versa, forming an "anti-parallel" arrangement iucr.orgresearchgate.net.

Research involving solid solutions of this compound with 6-bromothis compound at various molar ratios (e.g., 0.72:0.28, 0.32:0.68, 0.10:0.90) demonstrates that these systems maintain the characteristic formation of centrosymmetric dimers researchgate.net. Similarly, cocrystals formed between this compound and Peganine also exhibit analogous O-H...N hydrogen bonds, further emphasizing the consistency of this intermolecular interaction in their crystalline networks iucr.org. The prevalence of these hydrogen-bonded dimers is considered a driving force behind the formation of mixed crystals within the this compound-bromothis compound system researchgate.net.

Computational Chemistry in Structural Prediction and Analysis

Computational chemistry plays a pivotal role in complementing experimental structural elucidation, offering insights into the energetic landscapes, conformational preferences, and intermolecular interactions of chemical compounds researchgate.netuci.edu. For this compound and its analogs, computational approaches, particularly quantum chemical calculations, have been employed to understand their structural behavior and stability, especially concerning their cocrystal formation iucr.org. These methods provide a powerful means to predict and analyze molecular structures, complementing traditional experimental techniques researchgate.netmdpi.comrsc.org.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a widely utilized quantum mechanical method in computational chemistry for investigating the electronic structure and ground-state properties of molecules and extended systems uci.edumpg.de. DFT calculations are instrumental in determining preferred molecular conformations, analyzing electronic distributions, and assessing the energetic stability of various structural arrangements rsc.orgmpg.dearxiv.org. By approximating the complex many-electron wavefunction problem to a more tractable problem based on electron density, DFT allows for efficient and accurate predictions of molecular properties uci.edumpg.dearxiv.org.

In the context of this compound, quantum chemical calculations have been applied, specifically suggesting a thermodynamically controlled reaction in the formation of cocrystals of this compound with 6-bromothis compound iucr.org. While direct, detailed DFT studies exclusively on this compound's conformation and electronic structure were not exhaustively identified in the provided search, such calculations would typically involve optimizing the geometry of this compound and its dimers (as observed in crystal structures) to find the lowest energy conformations. This would involve analyzing bond lengths, angles, and dihedral angles to understand the molecule's three-dimensional shape. Furthermore, DFT can provide insights into the electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potentials, which are crucial for understanding the reactivity and intermolecular interaction propensities of this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems nih.govepfl.chvolkamerlab.orgchemrxiv.org. By simulating the motions of atoms and molecules over time, MD provides dynamic insights into intermolecular interactions, conformational changes, and the stability of molecular assemblies, which are often challenging to capture experimentally volkamerlab.orgdovepress.commdpi.com. These simulations rely on classical mechanics to describe atomic movements based on interatomic forces derived from force fields epfl.ch.

For a compound like this compound, particularly given the documented hydrogen bonding and dimer formation in its crystal structures, MD simulations would offer valuable insights into the dynamics of these interactions in various environments (e.g., solid-state, solution). MD simulations could be employed to:

Analyze Hydrogen Bond Stability and Dynamics: Quantify the lifetime, number, and geometric parameters of the O-H...N hydrogen bonds observed in this compound's crystal structures, and how these bonds might fluctuate or break and reform over time volkamerlab.orgdovepress.com.

Investigate Dimer and Aggregate Stability: Study the stability of the centrosymmetric this compound dimers and their propensity to form larger aggregates in different conditions, providing a dynamic perspective on the crystal packing observed experimentally researchgate.net.

Explore Conformational Flexibility: Assess the flexibility of the this compound molecule itself, identifying any significant conformational changes that might occur and how these relate to intermolecular interactions or different crystalline forms volkamerlab.org.

Characterize Intermolecular Interactions in Solution: If relevant, MD could extend to studying this compound's interactions with solvent molecules or other biomolecules, providing a detailed picture of its behavior beyond the crystalline state nih.govchemrxiv.orgdovepress.com.

While specific MD simulation results focused solely on this compound were not found in the provided snippets, the principles of MD simulations are directly applicable to understanding the detailed molecular interactions and dynamic behavior that underpin the observed crystal structures and intermolecular hydrogen bonding of this compound and its analogs.

Biosynthetic Pathways and Natural Occurrence of Peganole

Identification of Natural Sources of Peganole

This compound (PubChem CID: 3756584), chemically known as 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol, is a natural product primarily identified in the plant species Peganum harmala L. uni.lubmrb.io. This compound is classified as a quinazoline (B50416) alkaloid, a class of nitrogen-containing heterocyclic compounds. Other quinazoline alkaloids, such as vasicine (B45323) and desoxypeganine, are also found in Peganum harmala uni.luwikipedia.org.

The presence of this compound in Peganum harmala highlights the plant's rich phytochemical diversity, which includes both indole (B1671886) and quinazoline group alkaloids uni.lu.

Table 1: Key Information on this compound

| Property | Value | Source |

| Chemical Name | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol | bmrb.io |

| Molecular Formula | C₁₁H₁₂N₂O | bmrb.iowikipedia.org |

| Molecular Weight | 188.23 g/mol | bmrb.io |

| PubChem CID | 3756584 | bmrb.iowikipedia.org |

| Primary Plant Source | Peganum harmala L. | uni.lubmrb.io |

Proposed Biosynthetic Routes to the Quinazoline Scaffold in Plants

The quinazoline scaffold, central to this compound's structure, is a significant motif in natural product chemistry, with over 200 naturally occurring quinazoline alkaloids identified across various plant families uni.lunih.gov. The biosynthesis of these alkaloids in plants generally originates from amino acids, which serve as foundational precursors in secondary metabolism uni.lunih.govnih.gov.

A key precursor for quinazoline alkaloids is anthranilic acid (PubChem CID: 227) nih.govnih.gov. The quinazoline ring system is formed through a series of enzymatic reactions that involve the condensation of anthranilic acid with an amino acid or a derivative thereof nih.govnih.gov. While the precise, step-by-step biosynthetic pathway specifically leading to this compound in Peganum harmala is not fully elucidated in publicly available research, the general route for quinazoline alkaloids involves the incorporation of nitrogen and carbon atoms from primary metabolic intermediates.

Enzymatic Mechanisms Involved in this compound Biosynthesis

The biosynthesis of alkaloids, including the quinazoline class, is catalyzed by a diverse array of enzymes. These enzymatic reactions facilitate the intricate transformations of primary metabolites into complex secondary structures. In the general biosynthesis of plant alkaloids, common enzymatic steps include decarboxylation, methylation, and various oxidation reactions, often mediated by enzymes such as methyltransferases (MTs) and cytochrome P-450 (CYP) enzymes nih.govnih.gov.

While specific enzymes exclusively responsible for each step in this compound's biosynthesis have not been extensively detailed, it is understood that the formation of the quinazoline scaffold and subsequent modifications to yield this compound would involve a coordinated action of such enzyme classes. These enzymes orchestrate the cyclization and structural tailoring required to produce the characteristic pyrrolo[2,1-b]quinazoline framework of this compound semanticscholar.org.

Genetic Engineering Approaches for Enhanced this compound Production

Genetic engineering and metabolic engineering offer promising avenues for enhancing the production of valuable plant secondary metabolites, such as this compound and other alkaloids uni.lubmrb.ioresearchgate.netlatoxan.com. The inherent challenge with many natural products is their low accumulation levels in their native plant sources, making large-scale extraction economically unfeasible bmrb.ioresearchgate.net.

Strategies for increasing the yield of secondary metabolites in plants through genetic engineering typically involve:

Increasing carbon flux : Redirecting metabolic flow towards the desired biosynthetic pathway uni.lu.

Modulating enzyme activity : Enhancing the activity of key enzymes involved in the rate-limiting steps of the pathway or inhibiting enzymes that divert precursors to alternative products uni.lu. This can be achieved through gene overexpression uni.lu.

Gene silencing : Suppressing the expression of genes encoding enzymes that lead to competing pathways or degradation of the target compound uni.lu.

Techniques like Agrobacterium-mediated gene transfer are commonly employed to introduce or modify genes in plants for metabolic engineering purposes wikipedia.orgmpg.de. While direct examples of genetically engineered Peganum harmala for enhanced this compound production are not broadly documented, similar biotechnological approaches, such as in vitro cultures combined with elicitors, have been explored for other quinazoline alkaloids like vasicine in plants such as Adhatoda vasica, demonstrating the potential for improving metabolite accumulation semanticscholar.org. The application of advanced molecular tools, including CRISPR/Cas gene editing, is also being investigated to augment specialized metabolite levels in medicinal plants uni.lu. However, the metabolic engineering of secondary metabolites in plants is generally more complex than in microbial systems due to the intricate nature of plant metabolism and development bmrb.io.

Synthetic Methodologies and Chemical Modifications of Peganole

Total Synthesis Strategies for Peganole

While a specific, named "total synthesis" route for this compound (1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol) itself may not be widely documented as a multi-step named process in the literature, strategies for constructing the underlying pyrrolo[2,1-b]quinazoline scaffold, to which this compound belongs, are well-established. These synthetic approaches often involve the cyclization of appropriate precursors to form the fused ring system.

One illustrative example of constructing a pyrrolo[2,1-b]quinazoline derivative is the synthesis of 7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol nih.gov. This compound, a brominated analog of this compound, can be synthesized in a two-step process:

Cyclization: Methyl 2-amino-5-bromobenzoate reacts with pyrrolidin-2-one in dichloromethane, with phosphorous oxychloride, followed by reflux, to form 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one nih.gov.

Reduction: The quinazolinone intermediate is then reduced using a reagent such as borane (B79455) tetrahydrofuran (B95107) complex to yield 7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol nih.gov.

This synthetic pathway demonstrates the general approach to forming the pyrrolo[2,1-b]quinazoline core, which could potentially be adapted for the total synthesis of this compound itself by selecting appropriate non-brominated starting materials. Furthermore, the broader field of quinazoline (B50416) chemistry often employs reactions like the Niementowski reaction, involving anthranilic acid and formamide, to establish the foundational quinazoline core, which can then be elaborated to construct more complex quinazoline alkaloids . Recent advancements in greener synthesis of pyrroloquinazoline derivatives also highlight the use of one-pot reactions, multicomponent reactions, photochemical transformations, electrosynthesis, asymmetric organocatalysis, and microwave irradiation to efficiently achieve these scaffolds researchgate.net.

Semi-synthetic Approaches from Precursor Molecules

This compound is recognized as a natural alkaloid, notably found in Peganum harmala latoxan.comuni.lu. This natural origin makes semi-synthetic strategies a viable and often more efficient alternative to total synthesis, especially for complex natural products wikipedia.orgrsc.org. Semi-synthesis involves using chemical compounds isolated from natural sources as starting materials, then modifying them to produce novel compounds or to obtain known compounds more efficiently wikipedia.org.

This compound is described as an alkaloid derivative of Desoxypeganine latoxan.com. Desoxypeganine (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline) is a closely related quinazoline alkaloid that lacks the hydroxyl group present in this compound nih.govnih.gov. This structural relationship suggests that semi-synthetic routes from Desoxypeganine or other readily available natural quinazoline alkaloids from Peganum species could be explored to yield this compound. Such approaches often involve selective oxidation or functionalization of the precursor molecules.

For instance, the modification of natural products, including quinazoline alkaloids, has led to the development of synthetic analogs with improved properties conicet.gov.ar. Vasicine (B45323), another quinazoline alkaloid structurally similar to this compound (differing in the position of the hydroxyl group and stereochemistry), is isolated from Adhatoda vasica. Its natural availability has facilitated the development of synthetic derivatives for clinical use, exemplifying the success of semi-synthetic approaches in this class of compounds . These methods leverage the complex biosynthetic machinery of plants to provide the core scaffold, reducing the number of synthetic steps required compared to de novo total synthesis wikipedia.orgrsc.org.

Derivatization of this compound: Design and Synthesis of Analogs

Derivatization of this compound involves modifying its chemical structure to explore its properties, enhance desired activities, or reduce undesirable ones. This process is often guided by Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, correlating a molecule's chemical structure with its biological activity collaborativedrug.com. For this compound, SAR investigations have focused on its role as an acetylcholinesterase (AChE) inhibitor latoxan.comnih.govresearchgate.net.

A key finding in the SAR of this compound relates to the presence of its hydroxyl group. The removal of this hydroxyl group, as observed in desoxypeganine (a closely related analog of this compound), leads to a decrease in selectivity for cholinesterases, resulting in unselective inhibition of both acetylcholinesterase and butyrylcholinesterase nih.gov. This indicates the importance of the hydroxyl group for the selective interaction of this compound with its enzymatic targets.

This compound exhibits inhibitory activity against cholinesterases, demonstrating selectivity towards equine butyrylcholinesterase (eqBChE) over human butyrylcholinesterase (hBChE). It shows comparable potency against equine acetylcholinesterase (eqAChE) and eqBChE. The inhibitory concentrations (IC50 values) for this compound are summarized in the table below:

| Compound | Target | IC50 (µM) | Reference |

| This compound | eqBChE | 11.4 | researchgate.net |

| This compound | hBChE | >20 | researchgate.net |

| This compound | eqAChE | 11.9 | researchgate.net |

| Desoxypeganine | AChE | 3.72 | |

| Desoxypeganine | BChE | Not Selective | nih.gov |

Other structural modifications, such as the introduction of a bromine atom, have also been explored, as evidenced by the mention of 6-bromothis compound uni-giessen.deiucr.org. Such halogenation can influence lipophilicity, electronic properties, and binding interactions, thereby altering the biological activity of the analog.

Hybrid compounds are molecular constructs that combine two or more pharmacophores (active structural units) into a single molecule, aiming to achieve enhanced activity, altered selectivity, or multi-target engagement mdpi.com. Given that this compound possesses a quinazoline scaffold, a "privileged structure" in medicinal chemistry due to its diverse biological activities researchgate.net, it is a promising candidate for hybrid compound synthesis.

The quinazoline scaffold has been extensively utilized as a building block for designing hybrid compounds. For example, quinazolinone derivatives have been combined with other active fragments, such as thiazolidin-4-one, triazole, pyrazole (B372694) carbamide derivatives, and amino acids, to yield compounds with improved anticancer or antifungal activities mdpi.comrsc.org.

Specifically, the tricyclic quinazoline moiety, akin to the this compound scaffold, has been coupled with isoquinoline (B145761) derivatives via a methylidene bridge to create novel hybrid molecules researchgate.net. These hybrid compounds aim to combine the potentially distinct biological activities of each component within a single chemical entity. The synthesis of such hybrids typically involves fragment coupling reactions, where pre-synthesized quinazoline fragments are linked to other pharmacophores using various organic reactions.

The stereochemical constitution of a compound can significantly influence its biological activity, making stereoselective synthesis a critical aspect of drug discovery iucr.orgbeilstein-journals.orgrsc.org. This compound itself crystallizes as a racemate, meaning it exists as an equal mixture of its enantiomers (mirror-image isomers) . However, related quinazoline alkaloids like Peganine (also known as Vasicine, a positional isomer of this compound's hydroxyl group) can crystallize in enantiomorphic forms researchgate.netwikipedia.org.

The importance of obtaining specific stereoisomers (enantiomers or diastereomers) of this compound and its analogs is highlighted by the bioactivity differences that can arise from distinct spatial arrangements of atoms. For quinazoline alkaloids, chemoenzymatic methods have proven effective for stereoselective synthesis or resolution. For instance, the lipase-catalyzed resolution of Vasicinone (a derivative of Vasicine) has been achieved, yielding (S)-Vasicinone acetate (B1210297) with high enantiomeric excess (98% ee) acs.org. This enzymatic approach demonstrates a mild and efficient way to access specific stereoisomers within the pyrrolo[2,1-b]quinazoline class, a methodology that could be adapted for this compound to separate its enantiomers.

Other approaches to achieve stereoselective synthesis of pyrroloquinazoline derivatives include asymmetric organocatalysis, which allows for the controlled creation of chiral centers within the molecule researchgate.net. These methods are vital for producing enantiopure compounds for further biological evaluation, as individual enantiomers can exhibit different pharmacological profiles.

Q & A

Q. How can phenomenological approaches improve understanding of this compound's therapeutic effects in qualitative studies?

- Methodological Answer : Conduct semi-structured interviews with clinicians using this compound in experimental trials. Apply thematic analysis to identify emergent themes (e.g., "patient tolerance," "dose flexibility"). Triangulate findings with quantitative adherence data to contextualize subjective experiences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.